molecular formula C50H67N7O8 B612150 Ombitasvir CAS No. 1258226-87-7

Ombitasvir

Cat. No.: B612150
CAS No.: 1258226-87-7
M. Wt: 894.1 g/mol
InChI Key: PIDFDZJZLOTZTM-KHVQSSSXSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

Ombitasvir is a direct-acting antiviral agent that primarily targets the nonstructural protein 5A (NS5A) of the Hepatitis C Virus (HCV) . NS5A is a multifunctional protein that plays crucial roles in viral replication and assembly .

Mode of Action

This compound acts by inhibiting NS5A, a protein essential for viral replication and virion assembly . By binding to NS5A, this compound disrupts the formation of the replication complex, thereby preventing the replication of the HCV RNA genome .

Biochemical Pathways

The inhibition of NS5A by this compound disrupts the HCV replication cycle. This disruption prevents the production of new viral particles, thereby reducing the viral load in patients with HCV infection . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

This compound displays linear pharmacokinetics with minimal accumulation . It is predominantly metabolized by amide hydrolysis followed by oxidative metabolism . This compound is a substrate of P-glycoprotein, a protein that pumps foreign substances out of cells . It is eliminated via metabolism and biliary excretion, with a negligible amount of unchanged drug excreted in urine . The elimination half-life of this compound is approximately 21 to 25 hours .

Result of Action

The result of this compound’s action is a significant reduction in HCV viral load, leading to a sustained virologic response (SVR) after 12 weeks of daily therapy . SVR and eradication of HCV infection are associated with significant long-term health benefits, including reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .

Safety and Hazards

Treatment with direct-acting antivirals such as Ombitasvir is associated with very minimal side effects, with the most common being headache and fatigue . This lack of significant side effects and short duration of therapy is a considerable advantage over older interferon-based regimens .

Future Directions

Ombitasvir is part of a rapidly evolving treatment landscape for patients with chronic hepatitis C virus (HCV) infection . It is recommended as a first-line therapy option when used in combination with other antivirals for genotypes 1a, 1b, and 4 . The development of Direct Acting Antivirals (DAAs) like this compound has significantly advanced treatment options for chronic Hepatitis C .

Biochemical Analysis

Biochemical Properties

Ombitasvir is a potent inhibitor of NS5A, a protein essential for viral replication and virion assembly . It displays linear pharmacokinetics over the dose range evaluated . This compound is predominantly metabolized by amide hydrolysis followed by oxidative metabolism, and has low potential for drug interactions .

Cellular Effects

This compound, as part of combination therapy, is used to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV) . It acts by inhibiting the HCV protein NS5A, which is essential for viral replication and virion assembly .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the HCV protein NS5A . NS5A is a protein that is essential for viral replication and virion assembly. By inhibiting this protein, this compound prevents the virus from replicating and assembling new virions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to be effective in achieving a sustained virologic response (SVR) after 12 weeks of daily therapy . The treatment with this compound is associated with very minimal side effects, with the most common being headache and fatigue .

Metabolic Pathways

This compound is mainly metabolized by amide hydrolysis followed by CYP2C8-mediated oxidative metabolism . The drug is mainly excreted in the feces (90.2%) with very little excreted in the urine (1.91%) .

Transport and Distribution

This compound displays high plasma protein binding (~99.9%) and has an apparent volume of distribution of 173 liters . The drug is mainly excreted in the feces (90.2%) with very little excreted in the urine (1.91%) .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely interacts with the HCV NS5A protein within the host cell where the viral replication and assembly occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ombitasvir involves multiple steps, including the formation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and reagents such as acetonitrile, phosphate buffer, and ammonium acetate .

Industrial Production Methods

In industrial production, this compound is synthesized using large-scale chemical processes that ensure high yield and purity. The process involves the optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used analytical techniques to monitor the synthesis and ensure the quality of the final product .

Comparison with Similar Compounds

Ombitasvir is part of a class of direct-acting antivirals known as NS5A inhibitors. Similar compounds in this class include:

    Ledipasvir: Another NS5A inhibitor used in combination with sofosbuvir for the treatment of hepatitis C.

    Daclatasvir: An NS5A inhibitor used in combination with other antiviral agents for the treatment of hepatitis C.

    Elbasvir: An NS5A inhibitor used in combination with grazoprevir for the treatment of hepatitis C.

Compared to these similar compounds, this compound is unique in its combination with paritaprevir, ritonavir, and dasabuvir, which provides a comprehensive antiviral regimen with high efficacy and minimal side effects .

Properties

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[[4-[(2S,5S)-1-(4-tert-butylphenyl)-5-[4-[[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H67N7O8/c1-30(2)42(53-48(62)64-8)46(60)55-28-10-12-40(55)44(58)51-35-20-14-32(15-21-35)38-26-27-39(57(38)37-24-18-34(19-25-37)50(5,6)7)33-16-22-36(23-17-33)52-45(59)41-13-11-29-56(41)47(61)43(31(3)4)54-49(63)65-9/h14-25,30-31,38-43H,10-13,26-29H2,1-9H3,(H,51,58)(H,52,59)(H,53,62)(H,54,63)/t38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDFDZJZLOTZTM-KHVQSSSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3CCC(N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[C@@H]3CC[C@H](N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H67N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027920
Record name Ombitasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

894.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ombitasvir is an inhibitor of the HCV non-structural protein 5A. While the precise role of this protein is unknown, it is essential to viral replication and virion assembly. Potential modes of action of NS5A inhibitors like Elbasvir include blocking signaling interactions, redistribution of NS5A from the endoplasmic reticulum to the surface of lipid droplets, and modification of the HCV replication complex.
Record name Ombitasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09296
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1258226-87-7
Record name Ombitasvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258226-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ombitasvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258226877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ombitasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09296
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ombitasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMBITASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2302768XJ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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